2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a hydrazide moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst.
Condensation Reaction: Finally, the acetohydrazide derivative undergoes a condensation reaction with pyridine-3-carbaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridine moiety.
Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted derivatives at the chlorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the chlorobenzyl group are key factors that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H24ClN5O |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16- |
InChI Key |
OJMMFQAUGAEHRY-KQWNVCNZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3 |
solubility |
>57.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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